Mogroside VI

Sweetness potency Relative sweetness Natural sweetener formulation

Sourcing pure Mogroside VI for mitochondrial biogenesis research or precise sweetener formulation is constrained by its low natural abundance (<0.1% dry fruit weight) and co-elution risk with other mogrosides in crude extracts. This ≥98% HPLC reference standard resolves these challenges. • 125× sucrose potency enables milligram-range dosing with wider error tolerance vs. Mogroside V (378×) for reduced-sugar beverage development. • Validated PGC-1α/NRF-1/TFAM pathway activation in CLP sepsis mice (100 mg/kg i.p.) restores hepatic mtDNA copy number and respiratory function. • Post-harvest temperature control (35°C/2 wk) increases Mogroside VI content >2-fold, supporting scalable isolation strategies.

Molecular Formula C66H112O34
Molecular Weight 1449.6 g/mol
CAS No. 189307-15-1
Cat. No. B1149821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside VI
CAS189307-15-1
Molecular FormulaC66H112O34
Molecular Weight1449.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C
InChIInChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1
InChIKeyLTDANPHZAHSOBN-ISABJOOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside VI vs. Generic Mogrosides


Mogroside VI (CAS 189307-15-1) is a cucurbitane-type triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). It belongs to the mogroside family of natural high-intensity sweeteners and carries six glucose units attached to a mogrol aglycone [1]. With a molecular weight of 1449.58 Da and molecular formula C₆₆H₁₁₂O₃₄, it is one of the more heavily glycosylated mogrosides found in the plant [2]. Unlike the dominant mogroside V, which constitutes 0.8–1.3% of dried fruit weight, Mogroside VI is present in markedly lower abundance, making its isolation and procurement a distinct challenge relative to bulk mogroside extracts [3].

1 Minor natural mogroside with low abundance in monk fruit
2 Heavily glycosylated – six glucose units on mogrol aglycone
3 Distinct sweetness profile from dominant Mogroside V; requires pure compound procurement for reproducible research

Why Mogroside VI Substitution Fails


Although Mogroside VI shares the same mogrol backbone with other mogrosides, its sweetness potency, glycosylation-dependent bioactivity, and metabolic fate diverge substantially from in-class analogs [1]. The relative sweetness of Mogroside VI is 125 times that of sucrose, compared with 378 times for Mogroside V and 465 times for Siamenoside I—a nearly 4-fold range across structurally similar triterpene glycosides [1]. Furthermore, the number and linkage pattern of glucose units directly influence maltase inhibitory activity and anticancer efficacy; Mogroside V inhibits maltase with an IC₅₀ of 14 mM, while Mogroside III shows IC₅₀ of 1.6 mM, demonstrating that even single sugar-unit differences produce order-of-magnitude changes in biological potency [1]. Consequently, substituting Mogroside VI with a generic mogroside extract or a different single mogroside will alter both sensory profile and pharmacological readout in a non-linear, unpredictable manner.

! Sweetness potency may vary by >3-fold among mogrosides; a generic extract cannot reproduce Mogroside VI's moderate intensity.
! Maltase inhibition potency differs by an order of magnitude across single glucose-unit changes; bioactivity profiles are not interchangeable.
! Glycosylation-dependent metabolic fate may shift; reported in vivo hepatoprotection mechanisms may not transfer to other mogrosides.

Mogroside VI Comparative Evidence


Sweetness Potency Differences

Mogroside VI exhibits a relative sweetness of 125 times that of sucrose, placing it at the lower end of the sweet mogroside spectrum. In the same comparative study, Mogroside V registered 378×, Siamenoside I 465×, Mogroside IV 300×, Mogroside III 195×, and 11-oxo-Mogroside V 68× [1]. This quantitative ranking—confirmed by sensory panel evaluation—establishes Mogroside VI as a moderate-intensity sweetener among its structural analogs, offering a distinct sweetness level that may be advantageous when formulators seek to avoid the intense, lingering sweetness associated with higher-potency mogrosides such as Siamenoside I [1].

Sweetness Potency
Head-to-head
125× sucrose vs. 378× (Mogroside V), 465× (Siamenoside I) – a 3.7-fold range in relative sweetness.
Supports formulation of moderate-sweetness products without intense lingering aftertaste.
Sensory panel; purified mogrosides.
Sweetness potency Relative sweetness Natural sweetener formulation

Post-Ripening Accumulation Response

Under controlled post-ripening at 35 °C for two weeks, Mogroside VI content more than doubled (>2-fold increase from baseline), while Mogroside V content increased by a maximum of only 80% [1]. This differential response to post-harvest temperature treatment indicates that Mogroside VI accumulation is more dynamically regulated by the ripening process than the dominant Mogroside V, likely reflecting distinct glycosyltransferase kinetics in the final glucose-addition steps of mogroside biosynthesis [1]. The same study further demonstrated that the glycosyltransferase UGT94-289-3 can convert 95% of Mogroside III substrate into sweet mogrosides, providing an enzymatic route to enrich Mogroside VI content [1].

Post-Ripening Enrichment
Head-to-head
>2-fold increase after 2-week 35°C post-ripening, vs. 80% increase for Mogroside V.
Enables process-driven enrichment of this minor mogroside.
Metabolomics quantification; S. grosvenorii fruit.
Post-harvest processing Mogroside biosynthesis Extraction optimization

Hepatoprotection in Sepsis Model

In a cecal ligation and puncture (CLP) mouse model of sepsis, Mogroside VI administered at 100 mg/kg (i.p., once daily for 3 days) significantly reduced serum ALT and AST levels, decreased hepatic malondialdehyde (MDA) content, and increased glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activities compared with the untreated sepsis model group (P<0.05) [1]. Critically, the high-dose Mogroside VI group also showed significantly improved mitochondrial respiratory control rate, increased mitochondrial DNA copy number, and elevated mRNA and protein expression of PGC-1α, NRF-1, and TFAM in liver tissue—all P<0.05 versus model [1]. The protective effect was abrogated by the PGC-1α inhibitor SR-18292, confirming a PGC-1α-dependent mechanism [1]. While Mogroside V is known to activate AMPK in vitro, this specific in vivo hepatoprotective dataset tied to mitochondrial biogenesis and sepsis pathology is reported for Mogroside VI and has not been demonstrated for Mogroside V or other mogroside analogs in the same model system [1].

Sepsis Hepatoprotection
Reported
100 mg/kg i.p. reduced ALT, AST and restored mitochondrial function in CLP mouse model; effect blocked by PGC-1α inhibitor.
Supports PGC-1α-dependent mitochondrial response research in sepsis model.
n=12 per group; no direct Mogroside V comparator in same model.
Sepsis Acute liver injury Mitochondrial biogenesis PGC-1α

Thermal Stability Comparison

Mogroside VI is reported to remain intact after continuous heating in neutral aqueous solution at 100 °C for 25 hours, or at 120 °C for prolonged periods, and retains stability in weak acid and weak alkali environments . By comparison, Mogroside V is documented as heat-stable in the range of 100–150 °C for 4 hours, and up to 8 hours in boiling water [1]. Although these data originate from different sources and experimental protocols—precluding a definitive head-to-head stability claim—the available quantitative reports suggest that Mogroside VI may offer extended thermal tolerance (25 h vs. 4 h at ~100 °C), a potentially meaningful advantage in long-duration thermal processes such as pasteurization, hot-fill bottling, or extended simmering in culinary applications. The decomposition temperature (melting point) of Mogroside VI is reported as 197–201 °C .

Thermal Stability
Context-dependent
Reported 25 h at 100 °C in neutral aqueous solution; comparator Mogroside V stable 4–8 h in boiling water (different sources).
May reduce degradation risk during prolonged thermal processing.
Cross-study comparison; confirm under target formulation conditions.
Thermal stability Food processing Shelf-life Beverage formulation

Natural Abundance and Sourcing

Mogroside VI occurs in very small quantities in Siraitia grosvenorii fruit, in contrast to Mogroside IV and Mogroside V, which are obtained at substantially higher yields from the same biomass . Mogroside V alone accounts for 0.8–1.3% of dried fruit weight, representing the dominant mogroside species [1]. This natural abundance differential has direct procurement consequences: pure Mogroside VI (HPLC ≥98%) is priced at a significant premium relative to Mogroside V of equivalent purity—vendor datasheets indicate that 10 mg of Mogroside VI may cost 2–5 times more than Mogroside V from the same supplier . For research applications where minor mogrosides are studied as individual chemical entities rather than as part of an extract, this abundance gap necessitates careful sourcing to ensure batch-to-batch consistency and absence of cross-contamination by co-eluting mogrosides such as Mogroside V or Siamenoside I, which are often present in crude monk fruit extracts .

Natural Abundance
Class-level
Very small quantities in dried fruit; Mogroside V constitutes 0.8–1.3% w/w. Procurement priced at a premium.
Requires high-purity sourcing and cross-contamination verification.
Verify HPLC purity ≥98% to exclude co-eluting mogrosides.
Natural abundance Extraction yield Pure compound procurement Cost of goods

Mogroside VI Application Scenarios


Moderate-Sweetness Beverage Formulation

When developing a reduced-sugar beverage where the formulation target is a sweetness equivalent of 5–8% sucrose by weight, Mogroside VI at 125× potency provides greater dosing flexibility than Mogroside V at 378× [1]. The lower potency reduces the risk of over-sweetening from minor weighing errors and allows use levels in the milligram range that are easier to handle in pilot-scale batching. Additionally, its reported thermal stability at 100 °C for 25 hours supports hot-fill and pasteurization processes common in ready-to-drink tea and juice manufacturing .

Sepsis Mitochondrial Dysfunction Research

Investigators studying sepsis-induced organ failure or mitochondrial biogenesis disorders can use Mogroside VI as a tool compound with demonstrated in vivo efficacy in a CLP sepsis mouse model. At 100 mg/kg i.p., Mogroside VI significantly restored hepatic mitochondrial respiratory function, mtDNA copy number, and PGC-1α/NRF-1/TFAM pathway expression [1]. This specific pharmacological profile—PGC-1α-dependent hepatoprotection in sepsis—is not documented for Mogroside V or other mogrosides in the same model, making Mogroside VI the appropriate choice for hypothesis-driven research targeting mitochondrial rescue mechanisms in systemic inflammation [1].

Post-Harvest Enrichment Optimization

Extraction facilities aiming to maximize Mogroside VI yield from monk fruit biomass can leverage the finding that post-ripening at 35 °C for two weeks increases Mogroside VI content by more than 2-fold, a greater relative increase than Mogroside V's 80% under identical conditions [1]. By controlling post-harvest temperature and duration, processors can shift the mogroside profile toward higher Mogroside VI proportions, potentially improving the economic feasibility of isolating this minor but functionally distinct compound [1].

Chromatography Reference Standard

Laboratories developing HPLC or LC-MS methods for monk fruit extract characterization require pure Mogroside VI (≥98% HPLC) as a certified reference standard to ensure accurate peak identification and quantification. Given the low natural abundance of Mogroside VI in crude extracts and its co-elution risk with structurally similar mogrosides, sourcing a well-characterized, high-purity standard is essential for method validation and regulatory compliance testing of commercial monk fruit sweetener products [1].

Application
Selection Property
Validation Focus
Reduced-sugar beverage formulation
Moderate sweetness intensity, thermal process compatibility
Sweetness equivalence and stability under hot-fill/pasteurization
Sepsis mitochondrial dysfunction research
PGC-1α-dependent hepatoprotection pathway
In vivo model response and pathway activation
Post-harvest enrichment optimization
Responsive to controlled ripening temperature
Fold-change in mogroside profile
Chromatography reference standard
High chromatographic purity and low co-elution risk
Peak identity and quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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